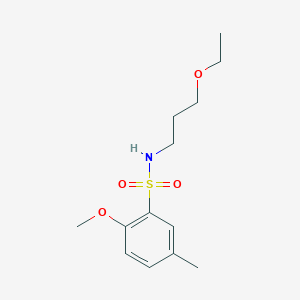
N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with ethoxypropyl, methoxy, and methyl groups. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxy-5-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 2-methoxy-5-methylbenzenesulfonic acid with thionyl chloride.
Reaction with 3-ethoxypropylamine: The sulfonyl chloride intermediate is then reacted with 3-ethoxypropylamine under basic conditions to form this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.
Industrial Applications: It is employed in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action.
Sulfadiazine: Another sulfonamide antibiotic used in the treatment of bacterial infections.
Sulfisoxazole: Known for its use in urinary tract infections.
The uniqueness of this compound lies in its specific substituents, which can impart different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-4-18-9-5-8-14-19(15,16)13-10-11(2)6-7-12(13)17-3/h6-7,10,14H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQMKBMEGFGALO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
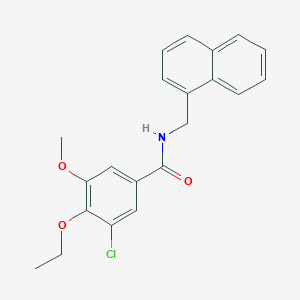

amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B427198.png)
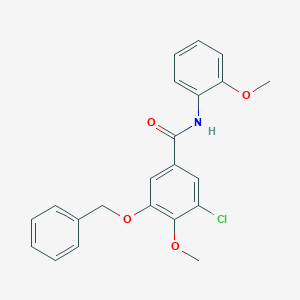
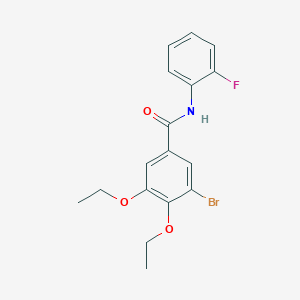

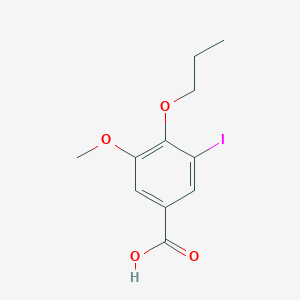

![N-(4-iodophenyl)-2-[methyl(2-naphthylsulfonyl)amino]acetamide](/img/structure/B427206.png)
![2-[(mesitylsulfonyl)(methyl)amino]-N-(2-methoxybenzyl)acetamide](/img/structure/B427209.png)
![N-(2,6-dimethylphenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B427210.png)
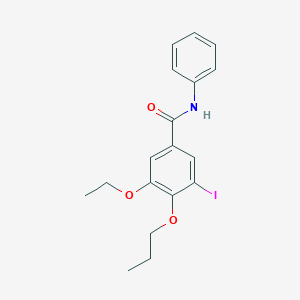
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427214.png)
![N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]propanamide](/img/structure/B427218.png)
